

DSPE-PEG 2000 critical micelle concentration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSPE-PEG 2000

Cat. No.: B15614896

Get Quote

An In-Depth Technical Guide on the Critical Micelle Concentration of **DSPE-PEG 2000**

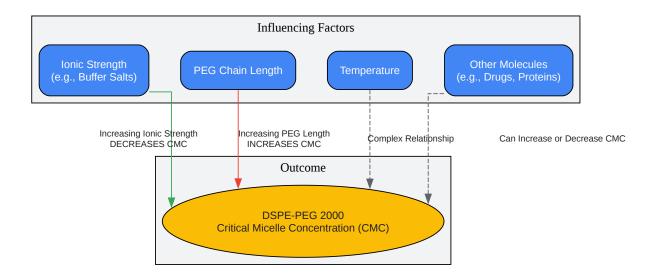
Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (**DSPE-PEG 2000**) is a phospholipid-polymer conjugate widely utilized in the fields of drug delivery and nanomedicine. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene glycol (PEG) chain, enables it to self-assemble into micelles in aqueous solutions. These micelles serve as effective nanocarriers for hydrophobic drugs, enhancing their solubility and stability.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which individual **DSPE-PEG 2000** monomers begin to associate and form stable micelles. A low CMC is highly desirable for drug delivery applications, as it ensures the stability of the micellar structure even upon significant dilution in the bloodstream.[1] This guide provides a comprehensive overview of the reported CMC values for **DSPE-PEG 2000**, details the experimental protocols for its determination, and illustrates the key factors influencing this critical parameter.

Quantitative Data Summary: CMC of DSPE-PEG 2000

The CMC of **DSPE-PEG 2000** is not a single, fixed value but is highly dependent on the experimental conditions. The table below summarizes quantitative data from various studies, highlighting the influence of the solvent and the measurement technique.


CMC Value (µM)	Molar Concentr ation (mol L ⁻¹)	Solvent <i>l</i> Medium	Method	Probe Used	Temperat ure (°C)	Referenc e
0.5 - 1.0	0.5 x 10 ⁻⁶ - 1.0 x 10 ⁻⁶	HEPES Buffered Saline (pH 7.4)	Fluorescen ce Spectrosco py	1,6- Diphenyl- 1,3,5- hexatriene (DPH)	25	[2]
~1.0	~1 x 10 ⁻⁶	Not Specified	Not Specified	Not Specified	Not Specified	[1][3]
0.5 - 1.5	0.5 x 10 ⁻⁶ - 1.5 x 10 ⁻⁶	Not Specified	Fluorescen ce Spectrosco py	Not Specified	Not Specified	[4][5]
10 - 20	1.0 x 10 ⁻⁵ - 2.0 x 10 ⁻⁵	Pure Water	Fluorescen ce Spectrosco py	1,6- Diphenyl- 1,3,5- hexatriene (DPH)	25	[2]
18	1.8 x 10 ⁻⁵	Aqueous Medium	Spectrofluo rimetry	Pyrene	25	[6]
2.44	2.44 x 10 ⁻⁶	Not Specified	Fluorescen ce Spectrosco py	N-Phenyl- 1- naphthyla mine	Not Specified	[7]

A key observation is the significant difference in CMC between pure water and buffered saline solutions. The CMC in pure water is approximately 10 to 20 times higher than in a buffer with physiological ionic strength.[2] This is attributed to the presence of ions in the buffer, which screen the electrostatic repulsion between the charged phosphate headgroups of the DSPE, thereby facilitating micelle formation at a lower concentration.[2]

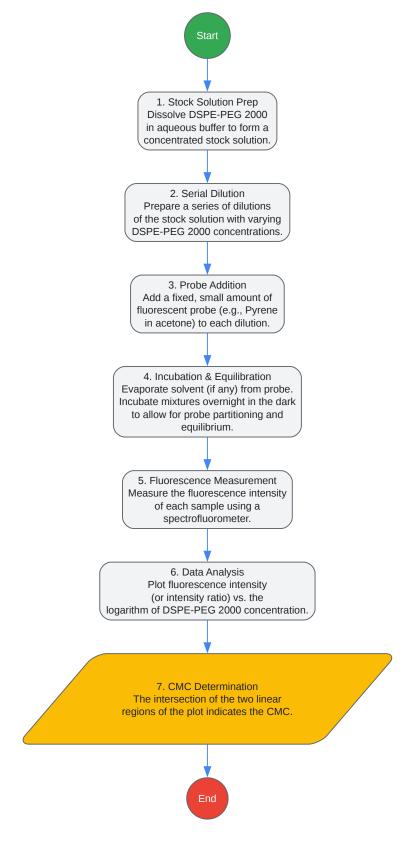
Factors Influencing Critical Micelle Concentration

Several physicochemical factors can influence the self-assembly of **DSPE-PEG 2000** and thus alter its CMC. The diagram below illustrates the primary relationships between these factors and the resulting CMC value.

Click to download full resolution via product page

Caption: Key factors influencing the CMC of **DSPE-PEG 2000**.

- Ionic Strength of Solvent: As demonstrated in the data table, increasing the ionic strength of
 the solvent (e.g., by using a buffered saline solution instead of pure water) significantly
 decreases the CMC.[2] The added ions shield the charges on the phospholipid headgroups,
 reducing repulsion and promoting aggregation.[2]
- PEG Chain Length: Studies comparing DSPE-PEG with different PEG chain lengths (e.g., 2000, 3000, 5000) have shown that a longer PEG chain leads to a higher CMC.[4][5] This is because a larger hydrophilic PEG block increases the overall water solubility of the monomer, making micellization less favorable.[5]


- Temperature: The effect of temperature is complex. It can influence both the hydration of the PEG chains and the hydrophobic interactions of the DSPE tails, leading to non-linear changes in the CMC.
- Presence of Other Molecules: The incorporation of drugs into the micelle core or the interaction with plasma proteins like albumin can shift the monomer-micelle equilibrium, thereby altering the apparent CMC.[8]

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

Fluorescence spectroscopy using a hydrophobic probe is the most common method for determining the CMC of **DSPE-PEG 2000**.[2][4][6] The probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment but exhibits a significant increase in fluorescence when it partitions into the hydrophobic core of the newly formed micelles. The CMC is identified as the concentration at the inflection point of the fluorescence intensity versus lipid concentration plot.

The following diagram outlines the typical experimental workflow.

Click to download full resolution via product page

Caption: Experimental workflow for CMC determination using a fluorescent probe.

Detailed Methodology (Pyrene Probe Method)

This protocol is based on methodologies described in the literature.[6]

- · Materials and Reagents:
 - DSPE-PEG 2000
 - Pyrene (fluorescence grade)
 - Acetone (spectroscopic grade)
 - Aqueous buffer (e.g., 10 mM HEPES with 150 mM NaCl, pH 7.4)
 - Volumetric flasks and pipettes
 - Spectrofluorometer
- Preparation of Solutions:
 - Prepare a stock solution of pyrene in acetone (e.g., 0.1 mM).
 - Prepare a concentrated stock solution of DSPE-PEG 2000 in the desired aqueous buffer (e.g., 1 mM). This concentration must be well above the expected CMC.
- Sample Preparation:
 - \circ In a series of clean vials, add a small, fixed volume of the pyrene stock solution (e.g., 10 μ L).
 - Gently evaporate the acetone, leaving a thin film of pyrene at the bottom of each vial. This step is crucial to avoid interference from the organic solvent.
 - \circ Prepare a range of **DSPE-PEG 2000** dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 10^{-8} M to 10^{-4} M).
 - Add a fixed volume of each DSPE-PEG 2000 dilution to the vials containing the pyrene film. The final pyrene concentration should be very low (e.g., ~1 μM).

- Include a control sample with only buffer and pyrene.
- Equilibration:
 - Seal the vials and vortex them thoroughly to ensure the solubilization of pyrene.
 - Incubate the samples overnight at a controlled temperature (e.g., 25°C) in the dark to allow the system to reach equilibrium.
- Fluorescence Measurement:
 - Set the spectrofluorometer to measure pyrene fluorescence. Typically, the excitation wavelength is set around 335 nm.
 - Measure the emission intensity at two wavelengths corresponding to specific vibronic bands of pyrene, for example, I₁ at ~373 nm and I₃ at ~384 nm. The ratio of these intensities (I₁/I₃) is sensitive to the polarity of the microenvironment surrounding the pyrene probe.
- Data Analysis and CMC Determination:
 - Plot the fluorescence intensity ratio (I₁/I₃) as a function of the logarithm of the DSPE-PEG
 2000 concentration.
 - The plot will typically show a plateau at low concentrations (pyrene in a polar aqueous environment) followed by a sharp decrease as micelles form and the pyrene probe moves into their nonpolar core.
 - The CMC is determined from the intersection of the two lines fitted to the pre- and postmicellar transition regions of the plot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DSPE-PEG 2000 critical micelle concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614896#dspe-peg-2000-critical-micelle-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com